3H-Indole, 3-methoxy-2,3-dimethyl-
CAS No.: 37914-61-7
Cat. No.: VC8377283
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37914-61-7 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 3-methoxy-2,3-dimethylindole |
| Standard InChI | InChI=1S/C11H13NO/c1-8-11(2,13-3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 |
| Standard InChI Key | DBEBJDSFBBEKLW-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C1(C)OC |
| Canonical SMILES | CC1=NC2=CC=CC=C2C1(C)OC |
Introduction
Chemical Identity and Physical Properties
3-Methoxy-2,3-dimethyl-3H-indole belongs to the indolenine class, featuring a non-aromatic, partially saturated indole backbone. Its molecular formula is , with a molecular weight of 175.23 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 37914-61-7 |
| Molecular Formula | |
| Exact Mass | 175.100 g/mol |
| PSA (Polar Surface Area) | 21.59 Ų |
| LogP (Partition Coefficient) | 2.09 |
| HS Code | 2933990090 |
While melting and boiling points remain unreported, the compound’s stability under basic conditions and reactivity in acidic environments are well-documented . Its infrared (IR) spectrum shows a characteristic C=N stretch at 1601 cm, confirming the indolenine structure .
Synthesis and Reaction Pathways
Bromination-Methanolysis of 2,3-Dimethylindole
The most robust synthesis route involves bromination of 2,3-dimethylindole (11) in methanol. At room temperature, this reaction yields a mixture of cis- and trans- N-acetyl-2,3-dimethoxy-2,3-dimethylindoline (17, 18), 3-methoxy-2,3-dimethylindoline (19), and N-acetyl-3-methoxymethyl-2-methylindole (21) . Lowering the temperature to -40°C shifts selectivity toward N-acetyl-2-methoxy-2-methyl-3-methyleneindoline (22), which is isolable in quantitative yield when using 1.5 equivalents of methanol followed by triethylamine . Acidic methanol treatment of 22 efficiently converts it to 21, demonstrating the compound’s role as a reactive intermediate .
Chlorination and Methanolysis
Analogous chlorination using tert-butyl hypochlorite in the presence of triethylamine produces 3-chloro-2,3-dimethylindolenine (2), which undergoes rapid methanolysis to form 3-methoxy-2,3-dimethylindolenine (3) . This method avoids oligomerization by stabilizing the intermediate with base, achieving yields exceeding 80% .
Structural and Mechanistic Analysis
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of 3-methoxy-2,3-dimethylindolenine reveal distinct signals for the methoxy ( 3.25 ppm) and methyl groups ( 1.45 ppm for C2-methyl, 1.60 ppm for C3-methyl) . The NMR spectrum confirms quaternary carbon resonances at 85.2 ppm (C3) and 58.9 ppm (methoxy carbon) .
Reaction Mechanisms
The acid-catalyzed methanolysis of 3-haloindolenines (e.g., 17 or 2) proceeds via a two-step mechanism:
-
Protonation of the indolenine nitrogen, enhancing electrophilicity at C3.
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Nucleophilic attack by methanol, followed by deprotonation to yield the methoxy product .
Base-induced alkylation of 3-methoxyindolenines at the C2 methyl group enables side-chain functionalization, a strategy exploited in the synthesis of complex indole derivatives .
Applications in Organic Synthesis
Alkylation and Condensation Reactions
3-Methoxy-2,3-dimethylindolenine serves as a precursor for C2-side chain alkylation. Treatment with strong bases (e.g., LDA) generates enolates that undergo aldol condensations with aldehydes, yielding α,β-unsaturated indolenines . These intermediates are pivotal in synthesizing bioactive indole alkaloids.
Comparative Data and Alternative Methods
Iodosobenzene Diacetate-Mediated Methoxylation
An alternative synthesis employs iodosobenzene diacetate in methanol, directly converting 2,3-dialkylindoles to 3-methoxyindolenines without halogen intermediates . This method offers milder conditions but lower yields (60–70%) compared to bromination-methanolysis .
Limitations and Side Reactions
Competing dimerization occurs during bromination-hydrolysis of 2,3-dimethylindole in acetic acid, producing the dimer 16 instead of the desired hydroxymethyl derivative . Base addition suppresses this pathway, favoring monomeric products .
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